1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is a compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a propenone moiety. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of 1-[2-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
O-Acylation of Amidoxime: The amidoxime is acylated with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent.
Cyclocondensation: The O-acylamidoxime undergoes cyclocondensation in the presence of a base such as TBAF/THF at room temperature to form the 1,2,4-oxadiazole ring.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biology: It can be used as a tool to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For example, in cancer cells, the compound may activate caspase enzymes, leading to apoptosis. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-[2-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the 1,2,4-oxadiazole ring and have been studied for their biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring have various applications in medicinal chemistry.
Propenone Derivatives:
The uniqueness of this compound lies in its combination of these three moieties, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
1-[2-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-2-8(13)12-5-3-4-7(12)9-10-6-14-11-9/h2,6-7H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFIDJGYQZVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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